4-Bromo-3-iodo-6-methoxy-1H-indazole
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Overview
Description
4-Bromo-3-iodo-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to the indazole core. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications .
Preparation Methods
The synthesis of 4-Bromo-3-iodo-6-methoxy-1H-indazole involves several steps, typically starting from commercially available precursors. One common method includes the following steps:
Iodination: The subsequent addition of an iodine atom.
These reactions often require specific catalysts and conditions to achieve high yields and purity. For example, the bromination and iodination steps may involve the use of bromine and iodine reagents, respectively, under controlled temperatures and solvent conditions .
Chemical Reactions Analysis
4-Bromo-3-iodo-6-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-iodo-6-methoxy-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, iodine, and methoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-3-iodo-6-methoxy-1H-indazole can be compared with other indazole derivatives, such as:
- 4-Bromo-1H-indazole
- 3-Iodo-1H-indazole
- 6-Methoxy-1H-indazole
These compounds share the indazole core but differ in the substitution pattern. The presence of multiple halogen atoms and a methoxy group in this compound makes it unique, potentially offering distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-bromo-3-iodo-6-methoxy-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCBXDMJAGKKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646415 |
Source
|
Record name | 4-Bromo-3-iodo-6-methoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887569-04-2 |
Source
|
Record name | 4-Bromo-3-iodo-6-methoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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